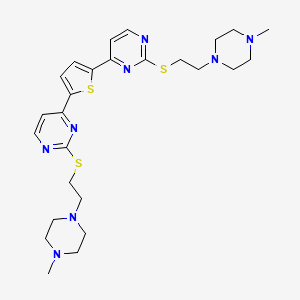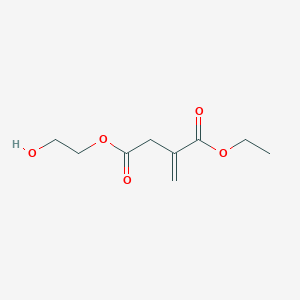![molecular formula C26H46N4+4 B14280798 1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium CAS No. 138682-09-4](/img/structure/B14280798.png)
1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is a quaternary ammonium compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by its bipyridinium core, which is linked to two trimethylazaniumyl pentyl groups. It is known for its ganglionic blocking activity and has been used in the treatment of hypertension .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve purification steps to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学研究应用
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers. These materials exhibit unique electrochemical properties and are studied for their potential use in electrochromic devices and molecular switches.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by blocking ganglionic transmission, which is achieved through its interaction with nicotinic acetylcholine receptors. This results in the inhibition of neural transmission, leading to its antihypertensive effects .
相似化合物的比较
Similar Compounds
Pentamethonium: A quaternary ammonium cation with similar ganglionic blocking activity.
Hexamethonium: Another quaternary ammonium compound used as a ganglionic blocker.
Decamethonium: A compound with similar structure and function, used as a neuromuscular blocking agent.
Uniqueness
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is unique due to its bipyridinium core, which imparts distinct electrochemical properties. This makes it particularly valuable in the development of advanced materials and molecular devices. Additionally, its specific ganglionic blocking activity sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
138682-09-4 |
|---|---|
分子式 |
C26H46N4+4 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
trimethyl-[5-[4-[1-[5-(trimethylazaniumyl)pentyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]pentyl]azanium |
InChI |
InChI=1S/C26H46N4/c1-29(2,3)23-11-7-9-17-27-19-13-25(14-20-27)26-15-21-28(22-16-26)18-10-8-12-24-30(4,5)6/h13-16,19-22H,7-12,17-18,23-24H2,1-6H3/q+4 |
InChI 键 |
HGMPKTZAJYKHAZ-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)



![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
